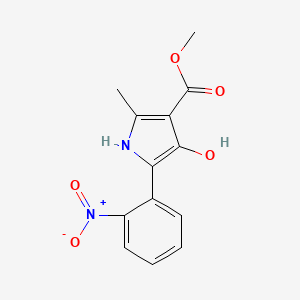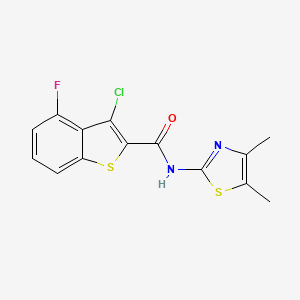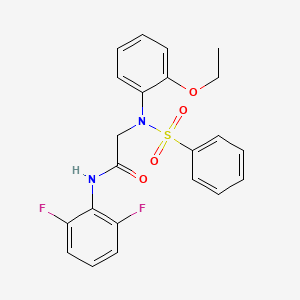![molecular formula C24H22O7 B4535055 2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid](/img/structure/B4535055.png)
2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid
説明
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and polymerization processes. For example, a related compound, 2,2'-[2,5-bis(carboxymethoxy)-1,4-phenylene]diacetic acid, was synthesized and used to form coordination polymers with ammonium, lanthanum, and zinc cations. The synthesis process is associated with the deprotonation of the ligand and the formation of multidimensional coordination polymers through interactions with metal cations (H. Titi, A. Karmakar, & I. Goldberg, 2010).
Molecular Structure Analysis
The molecular structure of coordination polymers derived from related compounds shows a variety of coordination environments, depending on the interacting metal cations. The crystal structures reveal significant details about the coordination geometry, hydrogen-bonded assemblies, and the dimensionalities of the polymers formed. For instance, the coordination polymer with lanthanum displays a two-dimensional double-layer structure, where lanthanum ions are nine-coordinate (H. Titi, A. Karmakar, & I. Goldberg, 2010).
Chemical Reactions and Properties
The chemical reactions involving related compounds often result in the formation of coordination polymers with distinct properties. These reactions are typically characterized by the deprotonation of the ligand and subsequent coordination to metal ions. The properties of the resulting polymers, such as their dimensionalities and hydrogen bonding, are determined by the nature of the ligand and the metal ions involved. The study of these reactions provides insights into the potential utility of such compounds in creating complex molecular architectures (H. Titi, A. Karmakar, & I. Goldberg, 2010).
Physical Properties Analysis
The physical properties of compounds similar to 2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid and their coordination polymers can be studied through various spectroscopic and analytical techniques. These properties are crucial for understanding the stability, solubility, and overall behavior of the compounds in different environments. For example, coordination polymers exhibit unique thermal and solubility properties that are significant for their potential applications in materials science (H. Titi, A. Karmakar, & I. Goldberg, 2010).
Chemical Properties Analysis
The chemical properties of 2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid and related compounds are characterized by their reactivity with metal ions to form coordination polymers. These properties are influenced by the ligand’s ability to donate electrons to the metal ions, forming stable complexes with specific geometries and coordination environments. The study of these properties is essential for the development of novel materials with desired chemical and physical characteristics (H. Titi, A. Karmakar, & I. Goldberg, 2010).
特性
IUPAC Name |
2-[2-[(E)-[(3E)-3-[[2-(carboxymethoxy)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O7/c25-22(26)14-30-20-10-3-1-6-16(20)12-18-8-5-9-19(24(18)29)13-17-7-2-4-11-21(17)31-15-23(27)28/h1-4,6-7,10-13H,5,8-9,14-15H2,(H,25,26)(H,27,28)/b18-12+,19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCJTAMKXIKHT-KLCVKJMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2OCC(=O)O)C(=O)C(=CC3=CC=CC=C3OCC(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2OCC(=O)O)/C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-[(3E)-3-[[2-(carboxymethoxy)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4534974.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4534977.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4534996.png)
![2-({[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]amino}methyl)-6-methoxyphenol](/img/structure/B4535002.png)



![N-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4535038.png)
![1-(4-methoxybenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4535040.png)
![ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4535041.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4535056.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4535065.png)